molecular formula C17H18N2O3 B4034048 2-[(2-phenoxybutanoyl)amino]benzamide

2-[(2-phenoxybutanoyl)amino]benzamide

Cat. No.: B4034048
M. Wt: 298.34 g/mol
InChI Key: GOMVJXJPIOTSAW-UHFFFAOYSA-N
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Description

2-[(2-Phenoxybutanoyl)amino]benzamide is a benzamide derivative characterized by a phenoxybutanoyl substituent attached to the benzamide core.

Properties

IUPAC Name

2-(2-phenoxybutanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-15(22-12-8-4-3-5-9-12)17(21)19-14-11-7-6-10-13(14)16(18)20/h3-11,15H,2H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMVJXJPIOTSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)N)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenoxybutanoyl)amino]benzamide typically involves the reaction of 2-aminobenzamide with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-phenoxybutanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The carbonyl group in the butanoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-[(2-phenoxybutanoyl)amino]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.

    Industrial Applications: It can be used in the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of 2-[(2-phenoxybutanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural analogs, their biological activities, and distinguishing features:

Compound Name & Reference Structure Features Biological Activity Key Differentiators Evidence ID
2-[(2-Phenoxybutanoyl)amino]benzamide Phenoxybutanoyl-benzamide Not explicitly reported Phenoxy group, butanoyl chain Target
Nitazoxanide Nitro-thiazolyl-benzamide Antiparasitic Nitro group, thiazole ring
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4) Azetidinone-benzamide with Cl substituents Antimicrobial (Gram +/- bacteria) Beta-lactam-like azetidinone, dual Cl
N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (Compound 17) Styryl-azetidinone-benzamide Anticancer (MCF7 cells) Styryl group, azetidinone core
2-[[3-(2-Phenylethoxy)phenyl]amino]benzamide Phenylethoxy-phenylamino-benzamide Not explicitly reported Phenylethoxy group, extended chain
2-{[2-(2-Chlorophenoxy)acetyl]amino}benzamide Chlorophenoxy-acetyl-benzamide Not explicitly reported Chlorine substituent, acetyl chain
N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) Anilinocarbonothioyl-benzamide Antioxidant (% inhibition: 86.6) Thiourea moiety, phenolic hydroxyl

Key Structural and Functional Insights

Substituent Effects on Activity: Phenoxy vs. Heterocyclic Groups: Nitazoxanide’s nitro-thiazole group confers antiparasitic activity, while azetidinone derivatives (e.g., Compound 4 ) leverage beta-lactam-like structures for antimicrobial action. Halogenation: Chlorine substituents (e.g., Compound 4 ) correlate with increased antimicrobial potency due to enhanced electron-withdrawing effects.

QSAR and Topological Parameters: For azetidinone derivatives, Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) govern antimicrobial activity . The target compound’s phenoxybutanoyl group may influence these indices, though computational modeling is required for confirmation.

Therapeutic Applications: Antimicrobial: Azetidinone-benzamides ( ) and nitazoxanide highlight the role of heterocyclic cores in targeting bacterial/viral pathways. Anticancer: Styryl-substituted azetidinones (Compound 17 ) show moderate activity against MCF7 cells, suggesting that bulky substituents may enhance cytotoxicity. Antioxidant: Thiourea-linked benzamides ( ) exhibit radical-scavenging properties, which are absent in the target compound due to its lack of redox-active groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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